N-Benzyl-4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide
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Overview
Description
N-Benzyl-4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the sulfonamide core. One common method involves the reaction of benzene sulfonyl chloride with an amine derivative under basic conditions. The benzyl and naphthyl groups are then introduced through subsequent reactions, often involving Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process typically includes:
Preparation of Benzene Sulfonyl Chloride: Reacting benzene with chlorosulfonic acid.
Formation of Sulfonamide Core: Reacting benzene sulfonyl chloride with an appropriate amine.
Introduction of Benzyl and Naphthyl Groups: Using Friedel-Crafts reactions or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the sulfonamide or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-Benzyl-4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-Benzyl-4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-p-toluene sulfonamide: Structurally similar but lacks the naphthyl group.
Naphthalen-2-yl sulfonamide: Contains the naphthyl group but lacks the benzyl and methyl groups.
Benzene sulfonamide derivatives: A broad class of compounds with varying substituents on the benzene ring.
Uniqueness
N-Benzyl-4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide is unique due to its specific combination of benzyl, methyl, and naphthyl groups attached to the sulfonamide core
Properties
CAS No. |
86488-49-5 |
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Molecular Formula |
C24H21NO2S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-benzyl-4-methyl-N-naphthalen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H21NO2S/c1-19-11-15-24(16-12-19)28(26,27)25(18-20-7-3-2-4-8-20)23-14-13-21-9-5-6-10-22(21)17-23/h2-17H,18H2,1H3 |
InChI Key |
NVDMCUGLMQJEOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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